molecular formula C8H14O3 B126765 Methyl 3-oxoheptanoate CAS No. 39815-78-6

Methyl 3-oxoheptanoate

Cat. No. B126765
CAS RN: 39815-78-6
M. Wt: 158.19 g/mol
InChI Key: CZTKGERSDUGZPQ-UHFFFAOYSA-N
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Description

Methyl 3-oxoheptanoate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly significant in the synthesis of cyclic ketones, functionalized cyclohexenones, and derivatives of propanoic acid, among other compounds. The compound's utility in organic synthesis stems from its reactivity, which allows for the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of methyl 3-oxoheptanoate and its derivatives has been explored through various routes. For instance, the preparation of cyclic ketones from methyl 3-oxo-8-phenoxy-6-octenoate using palladium-catalyzed cyclization reactions has been demonstrated, leading to compounds like 2-carbomethoxy-3-vinylcyclopentanone and 2-carbomethoxy-4-cycloheptenone . Additionally, Michael-Wittig reactions involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate have yielded highly functionalized 2-cyclohexenonedicarboxylates . Furthermore, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives from methyl 3-(penylsulfinyl)propanoate has been investigated, highlighting various strategies for the imination of the key sulfoxide .

Molecular Structure Analysis

The molecular structure of methyl 3-oxoheptanoate is characterized by the presence of a ketone functional group, which is a common feature in the molecules synthesized from it. The ketone group plays a crucial role in the reactivity of the molecule, facilitating various chemical transformations. The molecular structure analysis is essential for understanding the reactivity patterns and the formation of products in different synthetic routes.

Chemical Reactions Analysis

Methyl 3-oxoheptanoate undergoes a variety of chemical reactions, which are pivotal in the synthesis of diverse organic compounds. The palladium-catalyzed cyclization reactions are a prime example, where the compound is transformed into cyclic ketones with potential applications in fragrance synthesis . The Michael-Wittig reactions showcase the compound's ability to form cyclohexenone derivatives, which are valuable in medicinal chemistry . The compound's versatility is further evidenced by its role in the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, which exhibit interesting conformational properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-oxoheptanoate are crucial for its handling and use in synthetic applications. While the specific properties of methyl 3-oxoheptanoate are not detailed in the provided papers, the general properties of ketones, such as boiling points, solubility, and reactivity, can be inferred. These properties are important for the optimization of reaction conditions and the purification of the synthesized compounds. For example, the conversion of cycloheptanone to methyl 7-oxoheptanoate has been monitored by gas chromatography, indicating the importance of analytical techniques in assessing the purity and yield of the reactions .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-oxoheptanoate plays a significant role as an intermediate in various chemical syntheses. For instance, Wakharkar et al. (1994) described its efficient preparation from cycloheptanone, which is crucial for synthesizing prostaglandins using three-component coupling methodology (Wakharkar et al., 1994). Additionally, Chattopadhyay et al. (1979) discussed the synthesis of similar compounds, highlighting the utility of methyl 3-oxoheptanoate and its derivatives in chemical synthesis (Chattopadhyay et al., 1979).

Catalytic Applications

The compound has been used in catalysis, as demonstrated by Tsuji et al. (1980), where methyl 3-oxo-8-phenoxy-6-octenoate, a related compound, was cyclized using a palladium catalyst (Tsuji et al., 1980). This illustrates the potential of methyl 3-oxoheptanoate derivatives in complex organic reactions.

Organic Chemistry and Material Science

In the field of organic chemistry and material science, the use of methyl 3-oxoheptanoate and its derivatives has been explored in various contexts. For example, Kool et al. (2014) investigated bacteriohopanepolyols in methanotrophs, which indirectly relates to the use of similar organic compounds in studying biological systems (Kool et al., 2014). Such studies contribute to our understanding of organic compound applications in biological and environmental contexts.

Atmospheric Chemistry

In atmospheric chemistry, Tapia et al. (2010) conducted a kinetic and product study of 3-methylfuran, a compound structurally related to methyl 3-oxoheptanoate, revealing insights into the atmospheric degradation processes of similar organic compounds (Tapia et al., 2010).

Safety And Hazards

Methyl 3-oxoheptanoate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Methyl 3-oxoheptanoate is widely used as a flavoring agent and fragrance in the food and fragrance industry for its pleasant aroma . It is also used in life science research . It has potential applications in the synthesis of compounds that exhibit potent anti-malarial activity .

properties

IUPAC Name

methyl 3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTKGERSDUGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338056
Record name Methyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxoheptanoate

CAS RN

39815-78-6
Record name Heptanoic acid, 3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39815-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

After stirring for 20 minutes, 9.3 ml of methyl acetoacetate were dropped, stirring was continued for 30 minutes at 0° C. and further 54 ml of butyllithium 1.6M in hexane were dropped. After further 30 minutes 8.4 ml of propyl iodide were dropped into the dark orange solution. The temperature was allowed to raise to room temperature and after 30 minutes, 50 ml of 37% HCl diluted with 100 ml of H2O were continuously dropped while keeping the temperature under 15° C. The reaction mixture was extracted with Et2O. The organic phase was washed with a NaCl saturated solution, dried on Na2SO4 and evaporated to dryness. The residue was purified by FC (eluent: AcOEt/hexane 1:9). 8.3 g of a clear oil were obtained (yield 61%); 1H-NMR (200 MHz, CDCl3)δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods II

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 138.7 g (1.15 mol) of valeryl chloride. The pH in this gave 151 g (GC purity 82.5%) of methyl valerylacetate (yield 79.0%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
138.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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